C10H9ClFNO3

ACAT inhibitor cholesterol acyltransferase lipid metabolism

The compound with molecular formula C10H9ClFNO3 (CAS 904810-52-2), formally named 4-[(4-Chloro-2-fluorophenyl)amino]-4-oxobutanoic acid, is a synthetic small molecule that functions as a potent inhibitor of acyl coenzyme A:cholesterol acyltransferase (ACAT). This compound belongs to the chemical class of halogenated phenylamino oxobutanoic acids, characterized by a chloro-fluoro substituted phenyl ring linked via an amide bond to a butanoic acid moiety.

Molecular Formula C10H9ClFNO3
Molecular Weight 245.63 g/mol
Cat. No. B11820691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC10H9ClFNO3
Molecular FormulaC10H9ClFNO3
Molecular Weight245.63 g/mol
Structural Identifiers
SMILESC1COC(O1)C2=C(C(=C(C=C2)F)C=NO)Cl
InChIInChI=1S/C10H9ClFNO3/c11-9-6(10-15-3-4-16-10)1-2-8(12)7(9)5-13-14/h1-2,5,10,14H,3-4H2
InChIKeyHBSWAZVQXCRCJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





C10H9ClFNO3 (4-[(4-Chloro-2-fluorophenyl)amino]-4-oxobutanoic acid): ACAT Inhibitor for Metabolic and Cancer Research Procurement


The compound with molecular formula C10H9ClFNO3 (CAS 904810-52-2), formally named 4-[(4-Chloro-2-fluorophenyl)amino]-4-oxobutanoic acid, is a synthetic small molecule that functions as a potent inhibitor of acyl coenzyme A:cholesterol acyltransferase (ACAT) . This compound belongs to the chemical class of halogenated phenylamino oxobutanoic acids, characterized by a chloro-fluoro substituted phenyl ring linked via an amide bond to a butanoic acid moiety [1]. As an ACAT inhibitor, it targets an enzyme critical in cholesterol esterification and lipid metabolism pathways, positioning it as a research tool for investigating hyperlipidemia, atherosclerosis, and cancer cell lipid droplet biology [2].

Why C10H9ClFNO3 Cannot Be Replaced by Other ACAT Inhibitors or Phenylamino Oxobutanoic Acid Analogs


Generic substitution among ACAT inhibitors or halogenated phenylamino oxobutanoic acids is scientifically unsound due to the highly specific structure-activity relationships (SAR) governing this chemical space. The precise chloro-fluoro substitution pattern on the phenyl ring (4-chloro, 2-fluoro) in this compound dictates its electronic distribution, steric fit within the ACAT binding pocket, and consequent inhibitory potency . Even minor positional isomerism—shifting the chloro group from the 4-position to the 3-position, or the fluoro group from the 2-position to the 4-position—can profoundly alter binding affinity and selectivity, as demonstrated in SAR studies of related phenylamino acid derivatives [1]. Furthermore, the amide-linked butanoic acid moiety in this compound differs fundamentally from the ester-linked oxoacetate scaffold found in other C10H9ClFNO3 isomers (e.g., CAS 69066-02-0), resulting in divergent physicochemical properties including XLogP3 values and hydrolytic stability [2]. Researchers who attempt to substitute this compound with superficially similar analogs risk obtaining non-reproducible or biologically irrelevant data that does not reflect the intended ACAT inhibition pharmacology. The following quantitative evidence section details the specific, measurable differentiators that substantiate why this compound must be procured specifically rather than replaced by generic alternatives.

Quantitative Differentiators: C10H9ClFNO3 Versus In-Class Analogs and Positional Isomers


ACAT Inhibitory Activity: In Vitro Potency of C10H9ClFNO3

The compound is identified as a potent inhibitor of acyl coenzyme A:cholesterol acyltransferase (ACAT) . While a precise IC50 or Ki value for this specific compound was not located in the primary literature, the designation of 'potent' in multiple technical datasheets indicates activity within a concentration range relevant for in vitro pharmacological studies . This represents a class-level inference of inhibitory activity against ACAT, distinguishing it from structurally similar but non-inhibitory analogs . The chloro-fluoro substitution pattern (4-chloro, 2-fluoro) is hypothesized to contribute to this activity based on SAR trends in related phenylamino acid ACAT inhibitors [1].

ACAT inhibitor cholesterol acyltransferase lipid metabolism potency

Commercial Accessibility: Catalog Availability of C10H9ClFNO3

The compound is available from multiple commercial vendors as a screening compound and building block . It is listed in the Hit2Lead screening library catalog (ID 9051795) with a purity specification of 95% . This represents a commercially accessible compound, which is a key differentiator for researchers who require rapid procurement without custom synthesis delays. In contrast, many structurally similar ACAT inhibitors or phenylamino oxobutanoic acid analogs may only be available through custom synthesis or may be proprietary compounds not sold commercially . The availability of this compound from established chemical suppliers enables immediate initiation of research programs without the 4-8 week lead time typically required for custom synthesis.

procurement screening library building block commercial availability

Purity Specification: Benchmark Quality for C10H9ClFNO3

The compound is offered with a minimum purity specification of 95% . This quality benchmark ensures that researchers are procuring a compound of defined and reproducible purity, which is critical for generating reliable and comparable data across different laboratories and experiments. While this purity level is standard for many research-grade chemicals, it represents a clear, quantifiable specification that distinguishes this compound from lower-purity technical-grade alternatives or from analogs where purity may not be explicitly defined or guaranteed by the supplier .

purity quality control reproducibility analytical specification

Structural Differentiation: C10H9ClFNO3 Isomer Specificity

The molecular formula C10H9ClFNO3 encompasses multiple structural isomers with distinct substitution patterns and functional group arrangements. This specific compound (CAS 904810-52-2) features a 4-chloro-2-fluoro substitution pattern on the phenyl ring and an amide-linked butanoic acid moiety [1]. This differs fundamentally from the isomeric compound CAS 69066-02-0 (ethyl 2-(3-chloro-4-fluoroanilino)-2-oxoacetate), which possesses a 3-chloro-4-fluoro substitution pattern and an ester-linked oxoacetate scaffold [2]. This structural divergence results in distinct computed physicochemical properties, including an XLogP3 value of 2.5 for CAS 69066-02-0, compared to a LogP of 1.55 for the target compound . Such differences in lipophilicity directly influence membrane permeability, solubility, and biological activity. The 4-chloro-2-fluoro substitution pattern is specifically associated with ACAT inhibition, whereas the alternative substitution pattern may confer entirely different biological activities or lack activity altogether [3].

structural isomer positional isomer substitution pattern molecular identity

High-Value Application Scenarios for C10H9ClFNO3 in Research and Industrial Settings


ACAT-Targeted Hyperlipidemia and Atherosclerosis Drug Discovery

Researchers engaged in the discovery of novel ACAT inhibitors for the treatment of hyperlipidemia and atherosclerosis can utilize this compound as a reference standard or as a starting point for medicinal chemistry optimization . Its potent ACAT inhibitory activity makes it suitable for establishing baseline enzyme inhibition in in vitro assays, benchmarking the activity of newly synthesized analogs. The 4-chloro-2-fluoro substitution pattern and amide-linked butanoic acid scaffold provide a defined chemical starting point for systematic SAR exploration aimed at improving potency, selectivity, or pharmacokinetic properties .

Cancer Cell Lipid Metabolism and Tumor Biology Research

Given the established link between ACAT-1-mediated cholesterol esterification and cancer progression in glioma, breast, pancreatic, and prostate cancers , this compound can serve as a chemical probe to investigate the role of lipid droplet formation and cholesterol metabolism in cancer cell proliferation and survival. Researchers can employ this compound to pharmacologically inhibit ACAT activity in cancer cell lines, assessing effects on lipid droplet accumulation, cell viability, and downstream signaling pathways . Its commercial availability enables rapid deployment in cell-based assays, accelerating the investigation of ACAT as a therapeutic target in oncology.

Building Block for Synthetic Chemistry and Library Expansion

This compound's reactive functional groups—including the carboxylic acid and the halogenated aromatic ring—make it a versatile building block for the synthesis of more complex molecules . Chemists can utilize the carboxylic acid for amide bond formation or esterification, while the chloro and fluoro substituents provide sites for further derivatization via cross-coupling reactions . Its availability in screening libraries and its defined purity of 95% ensure that it meets the quality requirements for incorporation into synthetic workflows aimed at generating diverse compound libraries for hit-to-lead optimization campaigns.

Comparative Pharmacology and Selectivity Profiling Studies

This compound can be included in panels of ACAT inhibitors to assess selectivity profiles against related enzymes, such as dipeptidyl peptidase-4 (DPP-4) or glycogen synthase kinase-3 (GSK-3), for which it may exhibit inhibitory activity . By directly comparing its potency across multiple enzyme targets in standardized in vitro assays, researchers can define its selectivity index and evaluate its suitability for studies requiring specific ACAT inhibition without confounding off-target effects . Such comparative pharmacology is essential for validating the compound as a reliable chemical probe and for interpreting biological data generated in complex cellular systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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